Cas no 1850421-64-5 (2-[(Tert-butoxy)methyl]butanoic acid)
![2-[(Tert-butoxy)methyl]butanoic acid structure](https://ja.kuujia.com/scimg/cas/1850421-64-5x500.png)
2-[(Tert-butoxy)methyl]butanoic acid 化学的及び物理的性質
名前と識別子
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- 1850421-64-5
- EN300-1826731
- 2-[(tert-butoxy)methyl]butanoic acid
- 2-[(Tert-butoxy)methyl]butanoic acid
-
- インチ: 1S/C9H18O3/c1-5-7(8(10)11)6-12-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)
- InChIKey: AQVIWCKGFCIOGH-UHFFFAOYSA-N
- ほほえんだ: O(CC(C(=O)O)CC)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 174.125594432g/mol
- どういたいしつりょう: 174.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.5Ų
2-[(Tert-butoxy)methyl]butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826731-0.1g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1826731-0.05g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1826731-1.0g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1826731-5g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1826731-1g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1826731-0.25g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1826731-0.5g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1826731-10.0g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1826731-2.5g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1826731-10g |
2-[(tert-butoxy)methyl]butanoic acid |
1850421-64-5 | 10g |
$2701.0 | 2023-09-19 |
2-[(Tert-butoxy)methyl]butanoic acid 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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4. Back matter
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
2-[(Tert-butoxy)methyl]butanoic acidに関する追加情報
Introduction to 2-[(Tert-butoxy)methyl]butanoic acid (CAS No. 1850421-64-5)
2-[(Tert-butoxy)methyl]butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1850421-64-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural motif combining a tert-butoxymethyl group with a butanoic acid backbone, exhibits promising properties that make it a valuable candidate for various synthetic applications. Its molecular structure not only contributes to its chemical reactivity but also influences its potential biological interactions, making it an intriguing subject for further investigation.
The synthesis and characterization of 2-[(Tert-butoxy)methyl]butanoic acid have been the focus of several recent studies, highlighting its versatility in drug development and material science. The tert-butoxymethyl group, a well-known protective group in organic chemistry, provides stability to the molecule while allowing for selective modifications at other positions. This characteristic is particularly useful in multi-step synthetic pathways where regioselectivity is crucial. Additionally, the butanoic acid moiety introduces a carboxylic acid functionality, which can participate in various chemical reactions such as esterification, amidation, and conjugation with biomolecules.
Recent advancements in the field have demonstrated the utility of 2-[(Tert-butoxy)methyl]butanoic acid in the development of novel therapeutic agents. For instance, researchers have explored its potential as an intermediate in the synthesis of bioactive molecules targeting specific biological pathways. The compound's ability to undergo selective functionalization has enabled the creation of derivatives with enhanced pharmacological properties. These derivatives have shown promise in preclinical studies, particularly in the context of anti-inflammatory and anti-cancer therapies.
In the realm of biochemical research, 2-[(Tert-butoxy)methyl]butanoic acid has been employed to study enzyme-substrate interactions and to develop enzyme inhibitors. The carboxylic acid group serves as a hydrogen bond acceptor, facilitating interactions with polar residues in enzymes and proteins. This property has been leveraged to design molecules that can modulate enzyme activity by binding to specific pockets within the active site. Such modulators could potentially be used to treat diseases caused by enzymatic dysregulation.
The structural features of 2-[(Tert-butoxy)methyl]butanoic acid also make it a suitable candidate for material science applications. Its ability to form stable complexes with other molecules has been exploited in the development of novel polymers and coatings. These materials exhibit enhanced durability and functionality, making them attractive for use in industrial and consumer products. Furthermore, the compound's solubility profile allows it to be incorporated into various formulations, including liquid crystals and organic semiconductors.
From a synthetic chemistry perspective, 2-[(Tert-butoxy)methyl]butanoic acid represents an excellent building block for constructing more complex molecules. Its modular structure allows chemists to introduce additional functional groups or side chains at specific positions, tailoring the properties of the final product to meet specific requirements. This flexibility has been particularly valuable in the development of chiral compounds, where stereochemical purity is essential for biological activity.
The pharmaceutical industry has shown particular interest in 2-[(Tert-butoxy)methyl]butanoic acid due to its potential as a precursor for drug candidates. The compound's ability to undergo metabolic transformations makes it a viable candidate for prodrug strategies, where it can be converted into active pharmaceutical ingredients (APIs) within the body. This approach can enhance drug bioavailability and reduce side effects associated with direct administration of APIs.
In conclusion, 2-[(Tert-butoxy)methyl]butanoic acid (CAS No. 1850421-64-5) is a multifaceted compound with significant potential across multiple domains of science and technology. Its unique structural features enable diverse applications in pharmaceuticals, biochemical research, and material science. As research continues to uncover new ways to utilize this compound, its importance is likely to grow further, driving innovation and discovery in these fields.
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